{4-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]phenyl}(phenyl)methanone
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Overview
Description
{4-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]phenyl}(phenyl)methanone is a complex organic compound featuring a benzimidazole moiety Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]phenyl}(phenyl)methanone typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Attachment of the Propoxy Group: The benzimidazole core is then reacted with an epoxide or a halohydrin to introduce the propoxy group.
Final Coupling: The intermediate is coupled with a phenylmethanone derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions often involve strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the phenylmethanone moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it can be used to study the interactions of benzimidazole derivatives with various biological targets, including enzymes and receptors.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of {4-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]phenyl}(phenyl)methanone likely involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Methylbenzimidazole: A closely related compound with similar properties.
Phenylmethanone Derivatives:
Uniqueness
The unique combination of the benzimidazole moiety with the propoxy and phenylmethanone groups in {4-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]phenyl}(phenyl)methanone provides distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
[4-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-17-25-22-9-5-6-10-23(22)26(17)15-20(27)16-29-21-13-11-19(12-14-21)24(28)18-7-3-2-4-8-18/h2-14,20,27H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEZHFTVDRLEJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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